N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O8 and its molecular weight is 523.502. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, demonstrating higher potency compared to conventional treatments like 5-FU. These compounds have also been subject to molecular docking studies to understand their interaction with biological targets such as EGFR-TK and B-RAF kinase, suggesting their mechanism involves inhibition of these crucial pathways in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Research into quinazolinone and its derivatives has also extended into the evaluation of anticonvulsant activities. These studies involve the synthesis of specific derivatives and testing their efficacy in models of seizures. While some compounds have shown a tendency toward anticonvulsant activity, the overall effectiveness varies, indicating the importance of structural modifications to enhance therapeutic potential (Wassim El Kayal et al., 2022).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, which share some structural characteristics with the specified compound, have been synthesized and assessed for antimicrobial and antiprotozoal activities. These compounds demonstrated promising activities against bacteria, fungi, and Trypanosoma cruzi, with some showing significant efficacy in in vivo models. This suggests potential applications in treating infectious diseases and addressing antimicrobial resistance (N. Patel et al., 2017).
Antioxidant and Cytotoxic Activities
Research on polyphenolic derivatives of quinazolinone has revealed compounds with significant antioxidant activity and selective cytotoxicity against cancer cell lines. These studies highlight the importance of structural elements in determining the biological activities of quinazolinone derivatives, providing a basis for designing novel antioxidants and anticancer agents (Raluca Pele et al., 2022).
特性
CAS番号 |
894930-29-1 |
---|---|
分子式 |
C25H25N5O8 |
分子量 |
523.502 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C25H25N5O8/c1-14-27-23(38-28-14)12-30-24(32)16-9-20-21(37-13-36-20)10-17(16)29(25(30)33)11-22(31)26-7-6-15-4-5-18(34-2)19(8-15)35-3/h4-5,8-10H,6-7,11-13H2,1-3H3,(H,26,31) |
InChIキー |
BGVBDYBPGYNSKL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。